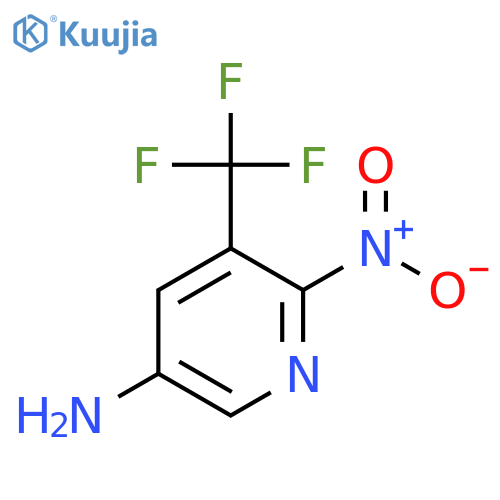

Cas no 1211579-05-3 (5-Amino-2-nitro-3-(trifluoromethyl)pyridine)

1211579-05-3 structure

商品名:5-Amino-2-nitro-3-(trifluoromethyl)pyridine

CAS番号:1211579-05-3

MF:C6H4F3N3O2

メガワット:207.110071182251

CID:4899792

5-Amino-2-nitro-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-nitro-5-(trifluoromethyl)pyridin-3-amine

- 5-Amino-2-nitro-3-(trifluoromethyl)pyridine

-

- インチ: 1S/C6H4F3N3O2/c7-6(8,9)4-1-3(10)2-11-5(4)12(13)14/h1-2H,10H2

- InChIKey: FCAJGZHESRMNKQ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C([N+](=O)[O-])=NC=C(C=1)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 227

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 84.7

5-Amino-2-nitro-3-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029014654-250mg |

5-Amino-2-nitro-3-(trifluoromethyl)pyridine |

1211579-05-3 | 95% | 250mg |

$1038.80 | 2023-09-04 | |

| Alichem | A029014654-1g |

5-Amino-2-nitro-3-(trifluoromethyl)pyridine |

1211579-05-3 | 95% | 1g |

$3039.75 | 2023-09-04 |

5-Amino-2-nitro-3-(trifluoromethyl)pyridine 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

1211579-05-3 (5-Amino-2-nitro-3-(trifluoromethyl)pyridine) 関連製品

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量